molecular formula C16H12N6O3 B2887089 N-((3-(5-甲基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)喹喔啉-2-甲酰胺 CAS No. 2034466-75-4

N-((3-(5-甲基异恶唑-3-基)-1,2,4-恶二唑-5-基)甲基)喹喔啉-2-甲酰胺

货号 B2887089
CAS 编号: 2034466-75-4
分子量: 336.311
InChI 键: LQDZNBPDGFEFBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoxaline derivatives have been studied extensively due to their wide range of biological activities, such as antitumor, anti-inflammatory, anti-diabetic, analgesic, and antiulcer activities . Compounds having a quinoxaline nucleus possess a broad range of biological activities .


Synthesis Analysis

Treatment of quinoxaline-2,3-dicarboxylic acid anhydride with some sulfonamides gave 3-sulfamoylphenylcarbamoylquinoxaline-2-carboxylic acid derivatives . While fusing the anhydride with the same sulfonamides produced the corresponding 3-sulfamoylphenylcarbamoylquinoxalines . On refluxing 3-sulfamoylphenylcarbamoyl derivatives with acetic anhydride gave the pyrrolo[3,4-d]quinoxaline derivatives .


Molecular Structure Analysis

The imide linkage in the latter compound was opened via its reaction with amines under fusion conditions and quinoxalin-2,3-diamides were obtained .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of quinoxaline-2,3-dicarboxylic acid anhydride with sulfonamides, fusing the anhydride with sulfonamides, and refluxing 3-sulfamoylphenylcarbamoyl derivatives with acetic anhydride .

科学研究应用

合成和药理潜力

喹喔啉衍生物,包括与四唑和恶二唑稠合的那些,已被合成并被发现具有多种药理活性,例如抗炎、镇痛和抗惊厥特性。这些化合物因其能够作为羧酸、酯和甲酰胺的替代物或生物等排体而被认为在药物设计中很重要,使其成为药物化学中的重要部分 (Kethireddy 等,2017)

抗菌活性

已经合成了一些含有唑核的喹啉衍生物并评估了它们的抗菌活性。这些化合物对多种微生物表现出良好至中等的活性,突出了它们在解决细菌和真菌感染方面的潜力 (Özyanik 等,2012)

催化和化合物转化

关于用于 Pd 催化的 C(sp3)-H 键活化的源自异恶唑和恶唑甲酰胺部分的二齿配体辅助剂的研究显示出有希望的结果。具体来说,5-甲基异恶唑-3-甲酰胺 (MICA) 等化合物指导惰性 γ-C(sp3)-H 键活化以形成 C-C 键,从而合成 γ-取代的非天然氨基酸。这表明在通过选择性键活化合成新化合物中具有潜在应用 (Pasunooti 等,2015)

PARP-1 抑制剂的治疗应用

喹啉-8-甲酰胺已被设计并评估为聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂,PARP-1 由于其在 DNA 修复和细胞死亡中的作用而成为药物设计中的重要靶酶。这些抑制剂已显示出广泛的治疗潜力,一些化合物表现出有效的抑制作用。这些化合物的设计利用分子内氢键来维持所需的药效团构象,表明设计有效的 PARP-1 抑制剂所需的细致方法 (Lord 等,2009)

未来方向

The future directions for these compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry .

属性

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c1-9-6-12(21-24-9)15-20-14(25-22-15)8-18-16(23)13-7-17-10-4-2-3-5-11(10)19-13/h2-7H,8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZNBPDGFEFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。